N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine
Overview
Description
The compound is an amine derivative, specifically a secondary amine, with a benzyl group that is substituted with two trifluoromethyl groups . Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including IR, UV–Vis, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis . Density functional theory (DFT) calculations can also provide insights into the molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, 2,5-Bis(trifluoromethyl)benzyl bromide, a related compound, has a density of 1.674 g/mL at 25 °C, a boiling point of 176 °C, and a refractive index of 1.449 .Scientific Research Applications
Nonheme Fe(IV) Oxo Complexes
N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine is utilized in the synthesis and study of nonheme oxoiron(IV) complexes. These complexes are significant for their ability to oxidize strong C-H bonds at room temperature, mimicking the function of nonheme iron enzymes in biological systems. They exhibit considerable thermal stability and are used to understand the mechanisms of hydroxylation of alkanes and the oxidation of ethylbenzene (Kaizer et al., 2004), (Mitra et al., 2015).
Ceria (CeO2) Recovery from Benzoxazine Dimer Complexes
The compound is used in the metal-responsive property of benzoxazine dimers to form complexes with rare earth metal ions like cerium(III) ion. These complexes are instrumental in the novel recovery of nano-structured ceria (CeO2) via thermal decomposition, which has implications in various industrial and catalytic processes (Veranitisagul et al., 2011).
Coordination Chemistry and Photophysical Properties
This compound serves as a bridging ligand in coordination chemistry, forming complexes with metals like platinum(II). These complexes are studied for their unusual coordination modes, photophysical, and anticancer properties (Lo et al., 2015).
Rheniumtricarbonyl Complexes
The compound is employed in the synthesis of rheniumtricarbonyl complexes using tripodal pyridyl-based ligands. These complexes have potential biomedical applications due to their unique coordination chemistry and properties (Griffiths et al., 2010).
Photocyclization Reactions
Studies involve the use of derivatives of this compound in photocyclization reactions. These reactions are crucial for understanding the regioselective formation of dipyridocarbazoles and the role of solvent polarity and substituents in these processes. The findings have implications in the field of functional fluorophores and photophysics (Karasawa et al., 2016).
Synthetic Intermediates and Reactivity
This compound derivatives have been explored as powerful synthetic intermediates. Their unique structure lends to interesting regio- and stereoselectivities in chemical reactions, making them valuable in the synthesis of nitrogen heterocycles and in β-lactam chemistry (Picard, 2000).
Hydrogen Production from Mixed-Valence Complexes
The compound is instrumental in the study of photocycles for hydrogen production, especially from two-electron mixed-valence complexes. These studies are fundamental in the development of sustainable and efficient methods for hydrogen generation (Esswein et al., 2005).
Properties
IUPAC Name |
1-[2,5-bis(trifluoromethyl)phenyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-17-5-6-4-7(9(11,12)13)2-3-8(6)10(14,15)16/h2-4,17H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCAWEUONQFGKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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